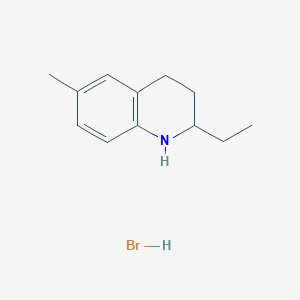
N~2~-(Methanesulfonyl)-N-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Methanesulfonyl)-N-methylglycinamide is an organic compound with a unique structure that includes a methanesulfonyl group attached to a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methanesulfonyl)-N-methylglycinamide typically involves the reaction of methanesulfonyl chloride with N-methylglycinamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
N-methylglycinamide+methanesulfonyl chloride→N 2 -(Methanesulfonyl)-N-methylglycinamide+HCl
Industrial Production Methods
In an industrial setting, the production of N2-(Methanesulfonyl)-N-methylglycinamide may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters, such as temperature and pH, is common to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Methanesulfonyl)-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methyl sulfide derivatives.
Substitution: Various substituted glycinamides depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-(Methanesulfonyl)-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(Methanesulfonyl)-N-methylglycinamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of N2-(Methanesulfonyl)-N-methylglycinamide.
N-methylglycinamide: The starting material for the synthesis.
Methanesulfonic acid: A product of oxidation reactions involving the methanesulfonyl group.
Uniqueness
N~2~-(Methanesulfonyl)-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
| 90774-47-3 | |
Formule moléculaire |
C4H10N2O3S |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-(methanesulfonamido)-N-methylacetamide |
InChI |
InChI=1S/C4H10N2O3S/c1-5-4(7)3-6-10(2,8)9/h6H,3H2,1-2H3,(H,5,7) |
Clé InChI |
MUPRIJONUOIAHC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
